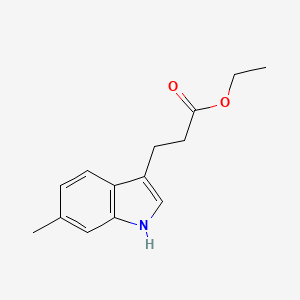![molecular formula C11H19NO2 B13725500 N-(6-oxaspiro[4.5]decan-9-yl)acetamide CAS No. 1020085-29-3](/img/structure/B13725500.png)
N-(6-oxaspiro[4.5]decan-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxaspiro[4.5]decan-9-yl)acetamide is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspirodecane ring system. It is primarily used for research purposes and is not intended for human use .
準備方法
The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)acetamide involves the formal condensation of the carboxy group of phenylacetic acid with the secondary amino group of (5R7S8S)-N-methyl-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-amine . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
化学反応の分析
N-(6-oxaspiro[4.5]decan-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
N-(6-oxaspiro[4.5]decan-9-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and properties of spirocyclic compounds.
Biology: It is used in biochemical assays to investigate the interactions of spirocyclic compounds with biological molecules.
Industry: It is used in the development of new materials and chemicals with unique properties.
作用機序
The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a kappa-opioid receptor agonist, which means it binds to and activates kappa-opioid receptors in the body . This interaction can lead to various physiological effects, including analgesia and anti-inflammatory responses. The exact molecular pathways involved in these effects are still under investigation .
類似化合物との比較
N-(6-oxaspiro[4.5]decan-9-yl)acetamide can be compared with other similar compounds, such as:
Oliceridine: A novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways.
U69593: A kappa-opioid receptor agonist with anti-inflammatory and diuretic properties.
{6-oxaspiro[4.5]decan-9-yl}methanol: Another spirocyclic compound used in various research applications
特性
CAS番号 |
1020085-29-3 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
N-(6-oxaspiro[4.5]decan-9-yl)acetamide |
InChI |
InChI=1S/C11H19NO2/c1-9(13)12-10-4-7-14-11(8-10)5-2-3-6-11/h10H,2-8H2,1H3,(H,12,13) |
InChIキー |
TYTKINPYZKFXGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCOC2(C1)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


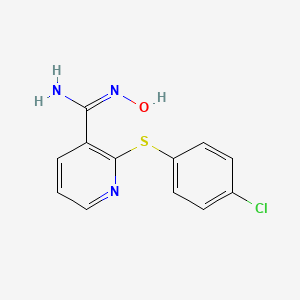
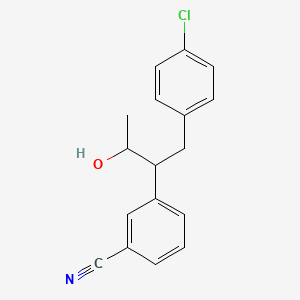
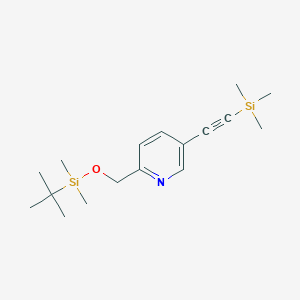
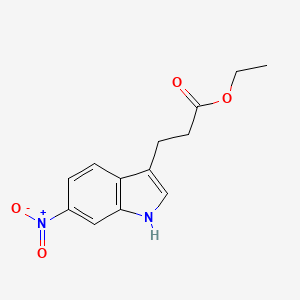
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)



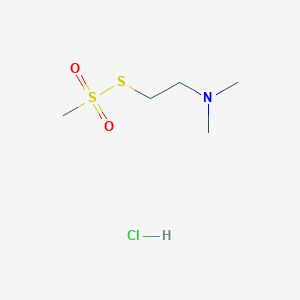

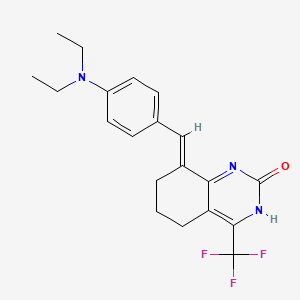
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)

